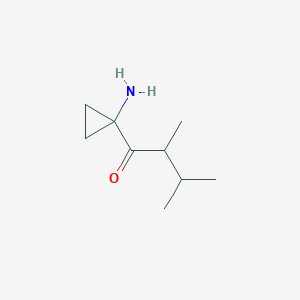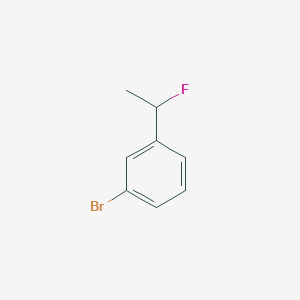
1-Bromo-3-(1-fluoroethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(1-fluoroethyl)benzene is an organic compound featuring a benzene ring substituted with a bromine atom and a 1-fluoroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(1-fluoroethyl)benzene can be synthesized through electrophilic aromatic substitution. The process involves the bromination of 3-(1-fluoroethyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance efficiency and scalability. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-(1-fluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the bromine atom can yield 3-(1-fluoroethyl)benzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Substitution: 3-(1-fluoroethyl)phenol, 3-(1-fluoroethyl)aniline.
Oxidation: 3-(1-fluoroethyl)benzoic acid.
Reduction: 3-(1-fluoroethyl)benzene.
Applications De Recherche Scientifique
1-Bromo-3-(1-fluoroethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of novel polymers and materials with specific properties.
Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Biological Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(1-fluoroethyl)benzene involves its interaction with various molecular targets. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products. The specific pathways and intermediates depend on the reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Bromobenzene: Consists of a benzene ring with a single bromine atom.
Fluorobenzene: Features a benzene ring with a single fluorine atom.
1-Bromo-4-(1-fluoroethyl)benzene: Similar structure but with different substitution pattern.
Uniqueness: 1-Bromo-3-(1-fluoroethyl)benzene is unique due to the presence of both bromine and 1-fluoroethyl groups on the benzene ring. This dual substitution imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications.
Propriétés
Numéro CAS |
1043689-20-8 |
|---|---|
Formule moléculaire |
C8H8BrF |
Poids moléculaire |
203.05 g/mol |
Nom IUPAC |
1-bromo-3-(1-fluoroethyl)benzene |
InChI |
InChI=1S/C8H8BrF/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,1H3 |
Clé InChI |
VFNNALFGUCKNQZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC=C1)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


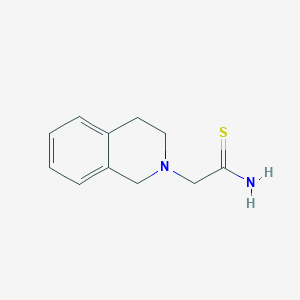
![2-[Methyl(propan-2-yl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13195366.png)
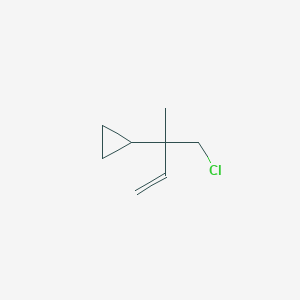
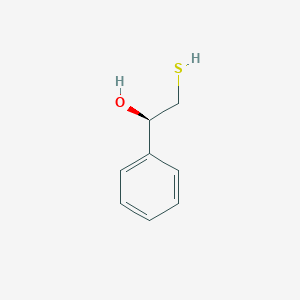
![4-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13195380.png)
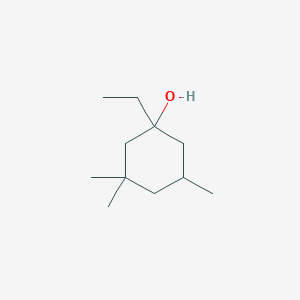
![1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclohexan-1-ol](/img/structure/B13195395.png)
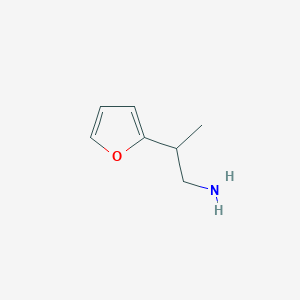
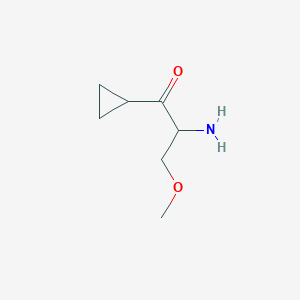
![6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13195406.png)
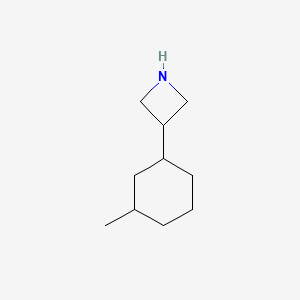
![4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-amine](/img/structure/B13195419.png)

